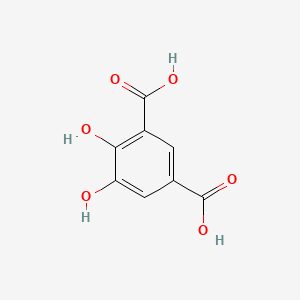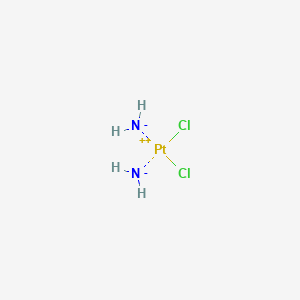
Argiopinin III
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Argiopinin III involves complex peptide synthesis techniques. The process typically includes the stepwise addition of amino acids to form the peptide chain, followed by purification steps to isolate the desired product . Specific reaction conditions, such as temperature, pH, and the use of protecting groups, are crucial to ensure the correct formation of peptide bonds and to prevent side reactions .
Industrial Production Methods: similar peptides are often produced using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides .
化学反応の分析
Types of Reactions: Argiopinin III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by specific reagents and conditions that target the functional groups present in the peptide.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions can lead to the cleavage of these bonds .
科学的研究の応用
Argiopinin III has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a tool to study peptide synthesis and structure-activity relationships . In biology, it serves as a model compound for studying the effects of spider venom peptides on ion channels and neurotransmitter receptors . In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the development of neuroprotective agents . Additionally, its unique structure and bioactivity make it a valuable compound for industrial applications, such as the development of novel insecticides .
作用機序
The mechanism of action of Argiopinin III involves its interaction with ion channels and neurotransmitter receptors in the nervous system . It acts as an antagonist to the neurotransmitter glutamate, blocking its action and thereby affecting synaptic transmission . This interaction is mediated by the binding of this compound to specific sites on the ion channels and receptors, leading to the inhibition of their function .
類似化合物との比較
Similar Compounds: Similar compounds to Argiopinin III include other argiotoxins such as Argiotoxin 636, Argiotoxin 659, and Argiotoxin 744 . These compounds share structural similarities and belong to the same class of polyamine toxins .
Uniqueness: What sets this compound apart from other similar compounds is its specific structure and the unique combination of functional groups that contribute to its bioactivity . Its ability to selectively target ion channels and neurotransmitter receptors makes it a valuable tool for scientific research and potential therapeutic applications .
特性
IUPAC Name |
N-[5-[3-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYMEUPDKAAGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N11O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117306-99-7 | |
| Record name | Argiopinin III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117306997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


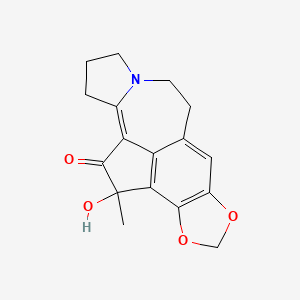

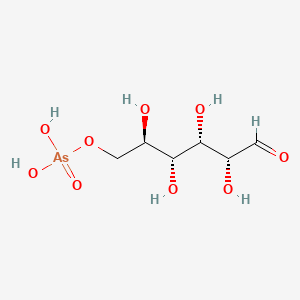


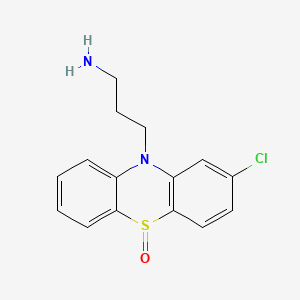

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B1195474.png)
